molecular formula C18H14N4O5S B3304237 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 921585-96-8

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No. B3304237
CAS RN: 921585-96-8
M. Wt: 398.4 g/mol
InChI Key: QZYNBPXFOWEIDD-UHFFFAOYSA-N
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Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MN-64 and is a potent inhibitor of the enzyme Hsp90, which plays a crucial role in the folding and stabilization of various proteins in the human body.

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves the inhibition of the Hsp90 protein, which plays a crucial role in the folding and stabilization of various proteins in the human body. By inhibiting Hsp90, MN-64 disrupts the function of several oncogenic proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the Hsp90 protein. MN-64 has also been found to reduce the levels of several oncogenic proteins and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide in lab experiments is its high potency and selectivity towards the Hsp90 protein. MN-64 has also been found to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents. However, one of the limitations of using MN-64 is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide. One of the main areas of interest is the use of MN-64 in combination with other chemotherapeutic agents to enhance its effectiveness in treating cancer. Another area of research is the development of more soluble analogs of MN-64 that can be administered more easily in vivo. Finally, the potential use of MN-64 in treating other diseases, such as neurodegenerative and infectious diseases, warrants further investigation.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has shown promising results in various scientific research studies. It has been found to inhibit the growth of cancer cells by targeting the Hsp90 protein, which is overexpressed in many types of cancer. MN-64 has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as malaria.

properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-28(26,27)17-11-10-16(20-21-17)12-2-6-14(7-3-12)19-18(23)13-4-8-15(9-5-13)22(24)25/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYNBPXFOWEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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